
5-Bromo-3-(piperazin-1-yl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-(piperazin-1-yl)pyridin-2-amine is an organic compound with the chemical formula C9H13BrN4. It is a derivative of pyridine and piperazine, featuring a bromine atom at the 5th position of the pyridine ring and a piperazine moiety at the 3rd position.
作用机制
Target of Action
The primary target of 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine is the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as a selective inhibitor of CDK4 and CDK6 . By inhibiting these kinases, the compound interferes with cell cycle progression, preventing cells from entering the S phase. This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
Biochemical Pathways
The inhibition of CDK4 and CDK6 affects the Retinoblastoma (Rb) pathway. Under normal conditions, CDK4/6 phosphorylates Rb, releasing the transcription factor E2F to promote the transcription of genes required for DNA synthesis. By inhibiting CDK4/6, this compound prevents Rb phosphorylation, thereby blocking the release of E2F and the subsequent progression of the cell cycle .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and a significant degree of lipophilicity (Log Po/w (iLOGP): 1.72) . It is also a substrate for P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . These properties influence the compound’s bioavailability and distribution within the body .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of cell cycle arrest. By inhibiting CDK4/6, the compound prevents the progression of the cell cycle from the G1 phase to the S phase. This can lead to the death of rapidly dividing cells, such as cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the surrounding environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of certain enzymes or proteins, such as P-gp, can affect the compound’s distribution within the body .
生化分析
Biochemical Properties
It is known to be used in the synthesis of anticancer agents . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in cell proliferation and cancer progression.
Cellular Effects
Given its use in the synthesis of anticancer agents , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine typically involves the reaction of 5-bromo-2-chloropyridine with piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperazine moiety .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-Bromo-3-(piperazin-1-yl)pyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like DMF or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield various substituted piperazine derivatives .
科学研究应用
5-Bromo-3-(piperazin-1-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
相似化合物的比较
Similar Compounds
5-(Piperazin-1-yl)pyridin-2-amine: Similar structure but lacks the bromine atom.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
2-Amino-5-(1-piperazinyl)pyridine: Another structural isomer with different substitution patterns.
Uniqueness
5-Bromo-3-(piperazin-1-yl)pyridin-2-amine is unique due to the presence of both the bromine atom and the piperazine moiety, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for the development of new pharmaceuticals and other chemical products .
属性
IUPAC Name |
5-bromo-3-piperazin-1-ylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN4/c10-7-5-8(9(11)13-6-7)14-3-1-12-2-4-14/h5-6,12H,1-4H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYVMVYCARVHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(N=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
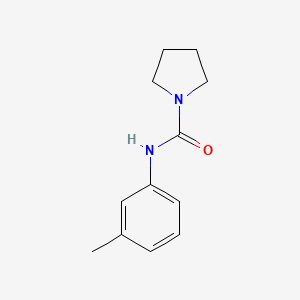
![Methyl 4-(acetylamino)-2-[(3-methylbenzoyl)oxy]benzenecarboxylate](/img/structure/B2947337.png)
![(2E)-2-[(dimethylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2947340.png)
![N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]benzamide](/img/structure/B2947341.png)
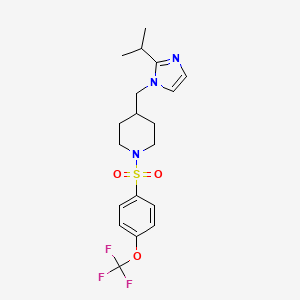
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2947344.png)
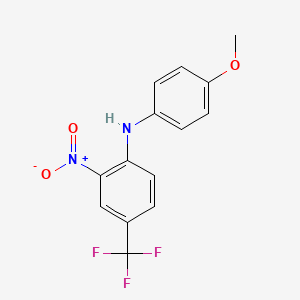
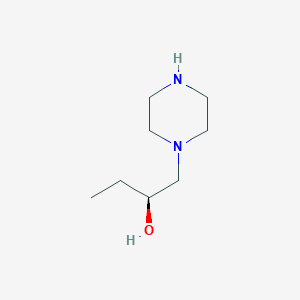
![5-fluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2947350.png)
![1-{4-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2947351.png)
![2-[2-(2,3,5,6-tetramethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2947352.png)
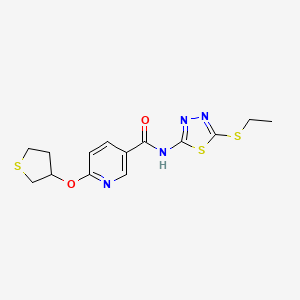
![methyl 2-(6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-amido)benzoate](/img/structure/B2947354.png)

